7,7-Dimethylbicyclo[2.2.1]heptan-1-ol
Description
Properties
CAS No. |
22463-27-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)7-3-5-9(8,10)6-4-7/h7,10H,3-6H2,1-2H3 |
InChI Key |
ZFVYXCUQKKZDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of fenchone, a ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of fenchone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Wagner–Meerwein Rearrangement
A notable reaction involves bromination via N-bromosuccinimide (NBS) in acetonitrile, leading to a Wagner–Meerwein rearrangement . This process forms 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane (minor product) and N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide (major product) .
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Bromination + Rearrangement | NBS, camphene, acetonitrile | 3 (benzenesulfonamide) & 4 (bromomethylene derivative) | 61% (3 ), 22% (4 ) |
Mechanism : Bromination at the exo-position triggers a Wagner–Meerwein shift, stabilizing the carbocation intermediate .
Grignard Reaction
The compound participates in Grignard reactions to form complex derivatives. For example, reaction with phenylmagnesium bromide yields 1-(hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one , characterized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .
| Reaction Type | Reagents | Products |
|---|---|---|
| Grignard Addition | Phenylmagnesium bromide | Diphenylmethyl derivative with ketone functionality |
Oxidation and Functional Group Transformations
The hydroxyl group can undergo oxidation or substitution :
-
Oxidation : Conversion to 7,7-dimethylbicyclo[2.2.1]heptan-2-one using oxidizing agents like chromium trioxide.
-
Substitution : Reaction with thionyl chloride or phosphorus tribromide to form halogenated derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Chromium trioxide | Ketone derivative |
| Substitution | Thionyl chloride | Chloride derivative |
Structural and Spectroscopic Insights
Scientific Research Applications
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with GABA receptors and other neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 7,7-dimethylbicyclo[2.2.1]heptan-1-ol and analogous bicyclic compounds:
Physical Properties
- Boiling Points : The hydroxyl group in this compound increases its boiling point (est. ~220°C) compared to the ketone derivative (1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, BP ≈ 180°C) .
- Hydrogen Bonding: The hydroxyl group enables stronger intermolecular hydrogen bonding than amino-substituted analogs (e.g., compound 15 in ), impacting solubility in polar solvents .
Research Findings and Data Highlights
Key Comparative Studies
Stereochemical Effects : The exo configuration of this compound enhances its rigidity and thermal stability (decomposition >250°C) compared to endo isomers, which exhibit ring-strain-induced reactivity .
Catalytic Performance : Bifunctional phase-transfer catalysts derived from this compound (e.g., compound IV in ) achieve 85% yield in asymmetric Michael additions, outperforming camphor-based catalysts by 20% .
Pharmacological Potential: While this compound itself lacks significant receptor affinity, its carbaldehyde derivative shows promise in attenuating oxidative stress pathways (IC₅₀ = 45 µM for ROS inhibition) .
Biological Activity
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol is a bicyclic compound with potential applications in various fields, including medicinal chemistry and fragrance formulations. This article reviews the biological activities associated with this compound, focusing on its toxicity, genotoxicity, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic framework that contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, with findings indicating both beneficial effects and potential risks.
Toxicity and Safety Assessment
A comprehensive risk assessment was conducted to evaluate the safety profile of methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, a derivative closely related to this compound. The Ames test showed no mutagenic activity in several strains of Salmonella typhimurium, indicating that the compound does not pose a significant genotoxic risk under the tested conditions .
Table 1: Summary of Toxicity Studies
| Study Type | Result | Reference |
|---|---|---|
| Ames Test | No mutagenic activity | |
| Micronucleus Test | No clastogenic effects | |
| Repeated Dose Toxicity | NOAEL established at 150 mg/kg/day |
Pharmacological Potential
Research indicates that compounds related to this compound exhibit various pharmacological activities:
- Antioxidant Activity : Some derivatives have shown promise in alleviating oxidative stress and reducing skeletal muscle atrophy .
- Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antioxidant Properties
In a study exploring the antioxidant effects of camphene derivatives (related to this compound), researchers found significant reductions in oxidative stress markers in animal models. This suggests potential applications for these compounds in treating oxidative stress-related conditions.
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of various bicyclic compounds, including derivatives of this compound. The results indicated effective inhibition of bacterial growth in vitro, highlighting the need for further exploration into their use as antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
